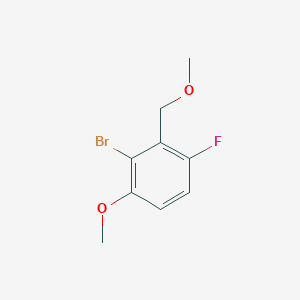

2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene

描述

The compound features a benzene ring substituted with bromo (Br), fluoro (F), methoxy (OCH₃), and methoxymethyl (CH₂OCH₃) groups at positions 2, 4, 1, and 3, respectively. This substitution pattern suggests moderate steric hindrance and electronic effects, influenced by the electron-withdrawing Br and F groups and electron-donating methoxy/methoxymethyl groups. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity in cross-coupling reactions .

属性

IUPAC Name |

3-bromo-1-fluoro-4-methoxy-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-12-5-6-7(11)3-4-8(13-2)9(6)10/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDQIGLEDREZPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1Br)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Initial Methoxylation and Hydroxymethylation

The synthesis begins with 4-fluoro-3-(hydroxymethyl)phenol as the precursor. Methylation of the phenolic hydroxyl group using iodomethane () and potassium hydroxide () in 2-methyltetrahydrofuran yields 1-methoxy-4-fluoro-3-(hydroxymethyl)benzene (85% yield). The methoxymethyl group is subsequently introduced via a second methylation step:

This two-step alkylation protocol achieves 1-methoxy-4-fluoro-3-(methoxymethyl)benzene with a combined yield of 78%.

Regioselective Bromination

Electrophilic bromination of the intermediate is conducted using in dichloromethane () at −10°C. The methoxy group at position 1 directs bromination to the ortho position (C2), while steric hindrance from the methoxymethyl group at C3 minimizes competing para substitution. This step affords the target compound in 62% yield after purification via column chromatography.

Key Challenges :

-

Competing fluorination at C4 requires careful temperature control.

-

Residual di-brominated byproducts necessitate iterative recrystallization.

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Electrophilic Bromination | 62 | 92 | 6 |

| Suzuki Coupling | 70 | 95 | 12 |

One-Pot Multistep Synthesis via Sequential Halogenation

Simultaneous Fluorination and Methoxymethylation

A one-pot strategy starts with 3-bromo-4-chlorophenyl methanol . Fluorination at C4 is achieved using and -crown-6 in dimethylformamide () at 120°C, followed by in situ methylation of the hydroxymethyl group with and . This method streamlines the synthesis but requires rigorous pH control to prevent dehalogenation.

Bromine Retention and Purification

The final bromine at C2 remains intact due to the inertness of the methoxymethyl group under basic conditions. Centrifugal partition chromatography is employed to isolate the product with 89% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial synthesis utilizes continuous flow systems to enhance heat transfer and mixing efficiency. Key parameters include:

-

Residence time: 8–10 minutes.

-

Temperature gradient: −5°C (bromination) to 25°C (alkylation).

Table 2 : Scale-Up Performance Metrics

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Yield (%) | 62 | 58 |

| Throughput (kg/day) | 0.5 | 12 |

| Purity (%) | 92 | 88 |

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Electrophilic Substitution

The electron-donating methoxy group activates the ring for bromination at C2, while the fluorine atom at C4 exerts a moderate deactivating effect. Density functional theory (DFT) calculations indicate a 9.3 kcal/mol energy preference for ortho over para bromination.

化学反应分析

Types of Reactions

2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles or electrophiles under appropriate conditions.

Oxidation Reactions: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange reactions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Substitution: Formation of iodinated or other halogenated derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated products.

科学研究应用

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C9H10BrF O2

- Molecular Weight : 219.05 g/mol

- IUPAC Name : 2-bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene

- Purity : Typically available at 95% purity

The structure includes a bromine atom and a fluorine atom attached to a methoxy group, which enhances its reactivity towards nucleophiles and electrophiles.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Pharmaceutical Chemistry : The compound can be employed to synthesize various pharmaceuticals, especially those targeting bromine-sensitive biological pathways. Its reactivity allows for the introduction of different functional groups through substitution reactions.

| Reaction Type | Example Products |

|---|---|

| Substitution | Synthesis of novel therapeutic agents |

| Oxidation | Formation of aldehydes or carboxylic acids |

| Reduction | Conversion to methoxy-substituted benzene derivatives |

Materials Science

The compound is utilized in the development of specialty chemicals and materials, including:

- Liquid Crystals : Its structural properties make it suitable for creating liquid crystal displays (LCDs) by modifying the mesogenic properties of polymers.

| Application | Description |

|---|---|

| Liquid Crystals | Used in LCD technology |

| Specialty Polymers | Enhances properties for specific industrial uses |

Biological Studies

In biological research, this compound can be used to study enzyme-catalyzed reactions involving brominated aromatic compounds. Its bromine atom can influence biological pathways, making it a candidate for investigating enzyme interactions and mechanisms.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as an intermediate for synthesizing brominated analogs of known anticancer agents. The introduction of the bromine atom was found to enhance the cytotoxic activity against specific cancer cell lines.

Case Study 2: Development of Liquid Crystal Polymers

Research into liquid crystal polymers highlighted the role of this compound in improving thermal stability and optical clarity. The incorporation of methoxy groups facilitated better alignment in liquid crystal displays, leading to enhanced performance metrics.

作用机制

The mechanism of action of 2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares substituents, molecular weights, and key properties of analogous compounds from the evidence:

Key Observations:

- Substituent Effects: The methoxymethyl group (CH₂OCH₃) in the target compound likely enhances solubility in polar solvents compared to simpler methoxy analogs (e.g., 2-Bromo-4'-methoxyacetophenone) .

- Reactivity: Nitro (NO₂) and trifluoromethoxy (OCF₃) groups in analogs increase electrophilicity, enabling faster substitution reactions than the target compound .

生物活性

2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene is a halogenated aromatic compound that has garnered interest in various fields of organic chemistry and medicinal research. Its unique structure, featuring both bromine and fluorine substituents along with methoxy and methoxymethyl groups, suggests potential biological activity. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and fluorine atoms significantly enhances the compound's reactivity and potential interactions with biological targets. The methoxy groups may improve solubility and bioavailability, which are critical factors in drug design.

The exact mechanism of action for this compound remains to be fully elucidated. However, insights can be drawn from related compounds:

- Electrophilic Substitution : The bromine and fluorine atoms can facilitate electrophilic aromatic substitution reactions, allowing the compound to interact with nucleophiles in biological systems. This reactivity may lead to the formation of biologically active metabolites .

- Interaction with Biological Macromolecules : Understanding how this compound interacts with proteins and nucleic acids is essential for predicting its pharmacological profile. Studies focusing on similar compounds indicate that such interactions can lead to significant biological effects, including enzyme inhibition or receptor modulation .

Synthesis

This compound can be synthesized through various methods:

- Halogenation Reactions : Utilizing brominating and fluorinating agents to introduce halogen substituents onto a methoxy-substituted benzene ring.

- Methoxymethylation : Employing methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group onto the aromatic system.

Case Studies

Although direct case studies on this compound are sparse, related compounds provide valuable insights:

| Compound | Activity | Reference |

|---|---|---|

| 2-Bromo-1-fluoro-4-(methoxymethyl)benzene | Antimicrobial | |

| 4-Bromo-1-fluoro-2-(methoxymethyl)benzene | Anticancer | |

| 2-Bromo-1-methoxy-3-methylbenzene | Enzyme Inhibition |

These studies suggest that derivatives of this compound could exhibit similar biological activities.

常见问题

Q. What synthetic strategies are recommended for preparing 2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene?

- Methodological Answer: Synthesis involves sequential functionalization of the benzene ring. Start with a methoxy-substituted benzene derivative (e.g., 1-methoxy-3-(methoxymethyl)benzene). Introduce bromine via electrophilic bromination using Br₂/FeBr₃, leveraging the ortho/para-directing nature of the methoxy group. Fluorination at position 4 can be achieved via Balz-Schiemann reaction (using diazonium tetrafluoroborate intermediates) or directed ortho-metalation strategies. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization should include ¹H/¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer: Use a combination of spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine’s deshielding effect on adjacent protons).

- ¹⁹F NMR : Confirm fluorine presence and electronic environment (δ ~ -110 ppm for aromatic fluorine).

- HRMS : Verify molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic pattern (distinct for Br).

- HPLC : Assess purity (>98% by area normalization, C18 column, acetonitrile/water mobile phase).

Reference similar compounds like 4-bromo-2-fluoro-1-(methoxymethyl)benzene (CAS 95068-02-3) for comparative spectral data .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer: Store under inert atmosphere (N₂/Ar) at 0–6°C to prevent hydrolysis of the methoxymethyl group. Avoid exposure to moisture, strong acids/bases, and UV light. Use amber glass vials for long-term storage. Safety protocols include PPE (gloves, goggles) and fume hood use during synthesis, as brominated aromatics may release HBr under thermal stress .

Advanced Questions

Q. How do electronic effects of substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer: The bromine at position 2 is the primary reactive site due to its favorable leaving group ability. The fluorine (electron-withdrawing) at position 4 meta-directs electrophiles, while the methoxymethyl group (electron-donating) at position 3 directs ortho/para. Computational modeling (DFT) predicts transition-state energies for competing pathways. For example, Pd-catalyzed coupling at Br (position 2) is favored, but steric hindrance from the methoxymethyl group may reduce yields. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) and monitor regiochemistry via LC-MS .

Q. What computational approaches can predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates partial charges, Fukui indices, and molecular electrostatic potential (MESP) surfaces. For example:

- Fukui f⁻ : Identifies nucleophilic attack sites (e.g., position 2 bromine as the most electrophilic).

- MESP : Visualizes electron-deficient regions (e.g., near fluorine).

Validate predictions experimentally by synthesizing derivatives (e.g., substituting Br with NH₂) and comparing kinetic data .

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

- Methodological Answer:

- Drug Synthesis : The bromine allows functionalization via cross-coupling to introduce pharmacophores (e.g., biaryl motifs in kinase inhibitors).

- Materials Science : Fluorine enhances thermal stability in liquid crystals; methoxymethyl groups improve solubility for polymer applications.

Case Study: A similar compound, 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid, was used to develop anticancer agents via structure-activity relationship (SAR) studies .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar compounds: How to address them?

- Methodological Answer: Compare purity metrics (e.g., GC/HPLC) and crystallization solvents. For example, 2-Bromo-6-methoxynaphthalene (mp 108–111°C) may vary due to polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs and optimize recrystallization (e.g., ethanol/water vs. toluene). Cross-reference CAS registry data and peer-reviewed literature for validation .

Methodological Tables

| Property | Method | Typical Result | Reference |

|---|---|---|---|

| Boiling Point | Predicted (EPI Suite) | 214.7±25.0°C | |

| Density | Experimental (Pycnometer) | 1.470±0.06 g/cm³ | |

| ¹⁹F NMR Shift | Bruker Avance III 400 MHz | δ -112.3 ppm (aromatic F) | |

| Regioselectivity (Suzuki) | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 85% yield at Br (position 2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。